2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
Brand Name:
Vulcanchem
CAS No.:
140438-62-6
VCID:
VC21108348
InChI:
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1
SMILES:
C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N
Molecular Formula:
C10H13N5O3
Molecular Weight:
251.24 g/mol
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
CAS No.: 140438-62-6
Cat. No.: VC21108348
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140438-62-6 |
|---|---|
| Molecular Formula | C10H13N5O3 |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1 |
| Standard InChI Key | LDYHQWURHCKRLK-WDSKDSINSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O |
| SMILES | C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N |
| Canonical SMILES | C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N |
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